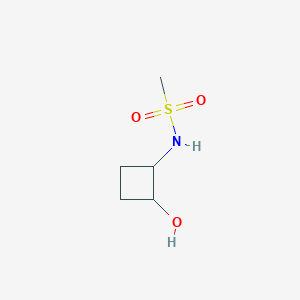![molecular formula C13H13N3O2 B2690647 2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide CAS No. 1086229-94-8](/img/structure/B2690647.png)
2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide
Overview
Description
2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a cyano group, a hydrazide moiety, and a phenylpropylidene group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide typically involves the condensation of cyanoacetohydrazide with an appropriate aldehyde or ketone. One common method is the reaction of cyanoacetohydrazide with 1-methyl-3-oxo-3-phenylpropionaldehyde under reflux conditions in ethanol, using a catalytic amount of acetic acid. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with different nucleophiles to form heterocyclic compounds.
Cyclization Reactions: The compound can cyclize to form pyrazole derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions at the cyano group.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a catalytic amount of acid or base.
Cyclization Reactions: Often require heating in the presence of a suitable catalyst.
Substitution Reactions: Commonly use nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Pyrazole Derivatives: Formed through cyclization reactions.
Hydrazone Derivatives: Resulting from condensation reactions with aldehydes or ketones.
Substituted Acetohydrazides: Produced via nucleophilic substitution reactions.
Scientific Research Applications
2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: Serves as a building block for the construction of various heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide involves its ability to act as both a nucleophile and an electrophile. The cyano group and the hydrazide moiety can participate in nucleophilic addition and substitution reactions, while the phenylpropylidene group can stabilize intermediates through resonance effects. These properties enable the compound to form stable heterocyclic structures and interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-[(E)-phenylmethylidene]acetohydrazide
- 2-cyano-N’-[(E)-2-chlorobenzylidene]acetohydrazide
- 2-cyano-N’-[(E)-4-dimethylaminobenzylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide offers unique reactivity due to the presence of the phenylpropylidene group, which enhances its stability and reactivity in forming heterocyclic compounds. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(15-16-13(18)7-8-14)9-12(17)11-5-3-2-4-6-11/h2-6H,7,9H2,1H3,(H,16,18)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNXYCSEWJLAGC-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC#N)/CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328534 | |
| Record name | 2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1086229-94-8 | |
| Record name | 2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2690566.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide](/img/structure/B2690567.png)





![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2690575.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2690576.png)


![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2690583.png)

